molecular formula C22H24Cl2N4O5S B2824967 2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROBENZAMIDE HYDROCHLORIDE CAS No. 1217077-77-4

2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2824967
CAS No.: 1217077-77-4
M. Wt: 527.42
InChI Key: VXVATBRNBLGYCQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzothiazole ring, a morpholine moiety, and a nitrobenzamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzothiazole derivative using a mixture of concentrated nitric and sulfuric acids.

    Chlorination: The chlorination of the benzothiazole derivative is carried out using thionyl chloride or phosphorus pentachloride.

    Coupling with Morpholine: The morpholine moiety is introduced through a nucleophilic substitution reaction with 2-chloroethylamine.

    Final Coupling: The final step involves the coupling of the chlorinated benzothiazole derivative with the morpholine derivative in the presence of a suitable base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, triethylamine, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Corresponding oxides of the benzothiazole ring.

    Reduction: Amine derivatives of the nitrobenzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenylurea
  • 1-(4-Chloro-7-methoxy-2-quinolyl)-3-(p-tolyl)urea
  • 1-(4-Chloro-7-methoxy-2-quinolyl)-3-(2,6-xylyl)urea

Uniqueness

2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O5S.ClH/c1-14-3-6-18(31-2)19-20(14)33-22(24-19)26(8-7-25-9-11-32-12-10-25)21(28)16-13-15(27(29)30)4-5-17(16)23;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVATBRNBLGYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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